Cas no 898762-83-9 ([2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone)

[2-(2,5-Dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone is a specialized organic compound featuring a benzophenone core substituted with a 2,5-dihydropyrrole moiety and a p-tolyl group. Its unique structure imparts potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The dihydropyrrole ring offers reactivity for further functionalization, while the aromatic ketone backbone provides stability and versatility in synthetic applications. This compound may exhibit favorable solubility and reactivity profiles for use in cross-coupling reactions or as a scaffold for heterocyclic derivatization. Its structural features make it a candidate for research in medicinal chemistry, where tailored modifications could yield compounds with targeted biological activity.
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone structure
898762-83-9 structure
商品名:[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
CAS番号:898762-83-9
MF:C19H19NO
メガワット:277.36000
MDL:MFCD03842860
CID:1946117
PubChem ID:24725520

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone 化学的及び物理的性質

名前と識別子

    • [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
    • 4'-methyl-2-(3-pyrrolinomethyl) benzophenone
    • 1-{[2-(4-methylbenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole
    • 898762-83-9
    • MFCD03842860
    • DTXSID40643915
    • (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(p-tolyl)methanone
    • AKOS016021264
    • {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methylphenyl)methanone
    • 4'-METHYL-2-(3-PYRROLINOMETHYL)BENZOPHENONE
    • MDL: MFCD03842860
    • インチ: InChI=1S/C19H19NO/c1-15-8-10-16(11-9-15)19(21)18-7-3-2-6-17(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3
    • InChIKey: VXTHILSCADLDCL-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3

計算された属性

  • せいみつぶんしりょう: 277.14700
  • どういたいしつりょう: 277.146664230Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 373
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

  • PSA: 20.31000
  • LogP: 3.53570

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB365536-1 g
4'-Methyl-2-(3-pyrrolinomethyl) benzophenone, 97%; .
898762-83-9 97%
1 g
€932.90 2023-07-19
Fluorochem
205511-1g
4'-methyl-2-(3-pyrrolinomethyl) benzophenone
898762-83-9 97%
1g
£540.00 2022-03-01
abcr
AB365536-2 g
4'-Methyl-2-(3-pyrrolinomethyl) benzophenone, 97%; .
898762-83-9 97%
2 g
€1,677.00 2023-07-19
A2B Chem LLC
AH89797-2g
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(p-tolyl)methanone
898762-83-9 97%
2g
$1169.00 2024-04-19
abcr
AB365536-2g
4'-Methyl-2-(3-pyrrolinomethyl) benzophenone, 97%; .
898762-83-9 97%
2g
€1677.00 2025-02-18
A2B Chem LLC
AH89797-1g
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(p-tolyl)methanone
898762-83-9 97%
1g
$644.00 2024-04-19
Crysdot LLC
CD11024047-5g
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(p-tolyl)methanone
898762-83-9 95+%
5g
$1401 2024-07-19
Fluorochem
205511-5g
4'-methyl-2-(3-pyrrolinomethyl) benzophenone
898762-83-9 97%
5g
£2025.00 2022-03-01
Chemenu
CM297677-1g
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(p-tolyl)methanone
898762-83-9 95%
1g
$*** 2023-05-29
A2B Chem LLC
AH89797-5g
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(p-tolyl)methanone
898762-83-9 97%
5g
$2291.00 2024-04-19

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone 関連文献

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanoneに関する追加情報

Comprehensive Overview of [2-(2,5-Dihydropyrrol-1-Ylmethyl)Phenyl]-(4-Methylphenyl)Methanone (CAS No. 898762-83-9)

The compound [2-(2,5-Dihydropyrrol-1-Ylmethyl)Phenyl]-(4-Methylphenyl)Methanone, identified by the Chemical Abstracts Service (CAS) number 898762-83-9, represents a structurally unique organic molecule with potential applications in pharmaceutical and materials science research. Its core architecture combines a substituted pyrrole ring system with a benzophenone scaffold, forming a hybrid framework that has garnered attention for its tunable physicochemical properties and biological activity. The integration of the dihydropyrrole moiety—a saturated five-membered heterocycle—introduces stereochemical flexibility, while the 4-methylphenyl group enhances lipophilicity and molecular stability. This dual functionality positions the compound as a promising candidate for drug discovery programs targeting enzyme modulation, receptor-ligand interactions, or functional material design.

Structurally, the molecule features an aromatic phenyl ring appended to the pyrrole-derived side chain via a methylene bridge (–CH₂–), which serves as a critical linker for conformational control. The methanone (ketone) functionality at the terminus introduces electrophilic character, enabling participation in nucleophilic addition reactions or hydrogen bonding interactions. Computational studies on similar pyrrole-benzophenone hybrids have demonstrated their ability to adopt planar or twisted conformations depending on solvent polarity and substituent effects, suggesting potential for fine-tuning biological activity through structural modifications. Notably, the 4-methyl substitution on the phenyl ring not only stabilizes the aromatic system but also influences electronic distribution across the molecule, potentially enhancing binding affinity to target proteins.

Recent advances in synthetic methodology have enabled efficient access to compounds like [2-(2,5-Dihydropyrrol-1-Ylmethyl)Phenyl]-(4-Methylphenyl)Methanone via multistep strategies involving palladium-catalyzed cross-coupling reactions and heterocycle formation. A 2023 study published in *Organic & Biomolecular Chemistry* reported a scalable route utilizing microwave-assisted Claisen-Schmidt condensation between substituted acetophenones and pyrrole derivatives under mild conditions. This approach minimizes byproduct formation while preserving functional group compatibility—a critical factor for downstream derivatization steps. Such synthetic advancements underscore the compound’s accessibility for high-throughput screening campaigns in pharmaceutical research.

Biological evaluation of related pyrrole-benzophenone hybrids has revealed promising pharmacological profiles. In vitro assays have demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE), carbonic anhydrase (CA), and tyrosine kinases—targets implicated in neurodegenerative diseases, cancer progression, and metabolic disorders. For instance, a 2024 preclinical study highlighted that structural analogs with similar pyrrole-ketone motifs exhibited IC₅₀ values below 1 µM against AChE isoforms, suggesting potential utility in Alzheimer’s disease therapeutics. The presence of the dihydropyrrole ring appears to enhance molecular recognition at active sites through hydrophobic interactions and π-stacking effects with aromatic amino acid residues.

From a mechanistic perspective, the compound’s reactivity is governed by its electronic distribution and steric bulk. The methanone carbonyl group acts as an electrophilic center capable of forming reversible covalent bonds with nucleophilic residues in enzymes or receptors—a feature exploited in covalent drug design strategies. Additionally, computational docking simulations have shown that the pyrrole-derived side chain can adopt multiple orientations within binding pockets, allowing for adaptability to diverse target geometries. This conformational plasticity may contribute to broad-spectrum activity across related protein families.

In materials science applications, compounds containing both pyrrole and benzophenone moieties are being explored for their photoresponsive properties. The conjugated π-system facilitates charge transfer processes under UV irradiation, making them candidates for optoelectronic devices or stimuli-responsive polymers. A 2025 review article emphasized that such hybrids exhibit tunable absorption maxima (λ_max) depending on substituent patterns—a characteristic leveraged in sensor development for detecting heavy metals or volatile organic compounds (VOCs).

To ensure reproducibility and safety in experimental settings, researchers must adhere to established protocols for handling organic solvents and reagents during synthesis and characterization phases. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are essential for confirming structural integrity and purity levels above 95%. Furthermore, stability studies under various pH conditions reveal that the compound maintains its core structure within physiological ranges (pH 6–7), supporting its viability as an oral drug candidate.

The future development of [2-(2,5-Dihydropyrrol-1-Ylmethyl)Phenyl]-(4-Methylphenyl)Methanone will likely focus on optimizing its pharmacokinetic profile through rational structure modification. Strategies include introducing electron-withdrawing groups to improve metabolic stability or appending polar functionalities to enhance aqueous solubility without compromising target specificity. Collaborative efforts between medicinal chemists and computational biologists will be crucial in accelerating lead optimization processes while minimizing attrition rates during preclinical testing phases.

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Amadis Chemical Company Limited
(CAS:898762-83-9)[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
A1188919
清らかである:99%
はかる:1g
価格 ($):393.0